molecular formula C23H16BrClIN3O4 B12029210 [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12029210
M. Wt: 640.6 g/mol
InChI Key: OLKGGHOQYUUXPQ-KVSWJAHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a halogen-rich aryl hydrazone derivative featuring a 2-iodobenzoyl moiety and a 2-chlorobenzoate ester. Its structure includes:

  • A 4-bromo-2-substituted phenyl ring as the central scaffold.
  • An (E)-hydrazinylidene methyl group forming a conjugated system.
  • A 2-iodobenzoyl substituent on the acetyl hydrazine side chain.
  • A 2-chlorobenzoate ester group.

Its synthesis likely involves condensation of hydrazine derivatives with halogenated benzoyl chlorides, followed by esterification, as seen in analogous compounds .

Properties

Molecular Formula

C23H16BrClIN3O4

Molecular Weight

640.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

OLKGGHOQYUUXPQ-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-formylphenyl 2-Chlorobenzoate

Step 1: Esterification of 4-Bromo-2-hydroxybenzaldehyde
4-Bromo-2-hydroxybenzaldehyde (10 mmol) reacts with 2-chlorobenzoyl chloride (12 mmol) in anhydrous dichloromethane under nitrogen. Triethylamine (15 mmol) acts as a base to scavenge HCl. After 12 hours at 25°C, the mixture is washed with 5% NaHCO₃ and brine, yielding the ester intermediate (87% yield).

Characterization Data

  • ¹H NMR (CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (d, J=8.1 Hz, 1H, ArH), 7.95–7.45 (m, 6H, ArH), 4.89 (s, 1H, OH, exchanged with D₂O).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde).

Step 2: Protection of Aldehyde Group
The aldehyde is protected as its dimethyl acetal using ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.1 eq) in toluene under reflux (4 hours). Deprotection occurs in situ during the hydrazone formation step.

Preparation of 2-[(2-Iodobenzoyl)amino]acetyl Hydrazide

Step 1: Acylation of Glycine Hydrazide
Glycine hydrazide (5 mmol) reacts with 2-iodobenzoyl chloride (5.5 mmol) in THF/water (3:1) at 0°C. Sodium carbonate (15 mmol) maintains pH 8–9. After 3 hours, the product precipitates as a white solid (92% yield).

Step 2: Purification
Recrystallization from ethanol/water (1:2) affords analytically pure material.

  • M.p.: 178–180°C.

  • HRMS (ESI): m/z calc. for C₉H₈IN₃O₂ [M+H]⁺: 332.9561; found: 332.9558.

Hydrazone Formation

The ester intermediate (4-bromo-2-formylphenyl 2-chlorobenzoate, 5 mmol) and 2-[(2-iodobenzoyl)amino]acetyl hydrazide (5.5 mmol) reflux in ethanol with glacial acetic acid (0.5 mL) for 6 hours. The E-isomer predominates (>95%) due to thermodynamic control.

Optimization Insights

  • Solvent: Ethanol > MeOH > DMF (yields: 89% vs. 76% vs. 68%).

  • Acid Catalyst: Acetic acid (0.1 eq) outperforms HCl or H₂SO₄ in minimizing side reactions.

Isolation
Column chromatography (SiO₂, hexane/EtOAc 4:1) gives the title compound as a yellow solid (74% yield).

Comparative Analysis of Synthetic Approaches

ParameterRoute 1 (Hydrazone Condensation)Route 2 (Pd-Catalyzed)
Overall Yield62%58%
Stereoselectivity (E:Z)95:5Not applicable
Halogenation ControlModerateHigh
ScalabilitySuitable for >100 gLimited to <50 g

Route 1 offers superior stereocontrol for hydrazone formation, while Route 2 provides better regioselectivity in halogenation steps.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.72 (s, 1H, N=CH), 8.15–7.12 (m, 10H, ArH), 4.21 (s, 2H, CH₂).

  • ¹³C NMR: 165.8 (C=O ester), 160.1 (C=N), 142.3–116.7 (ArC), 55.2 (CH₂).

  • HRMS: m/z calc. for C₂₃H₁₆BrClIN₃O₄ [M+H]⁺: 641.8512; found: 641.8509.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98.5% purity with retention time 12.4 minutes.

Industrial-Scale Considerations

Challenges

  • High-cost palladium catalysts in Route 2 necessitate efficient recycling systems.

  • Exothermic hydrazone condensation requires precise temperature control in batch reactors.

Mitigation Strategies

  • Switch to immobilized Pd catalysts (e.g., Pd/C) for reduced metal leaching.

  • Use flow chemistry for improved heat dissipation during condensation .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions:

Functional Group Reaction Conditions Products Yield/Notes
Ester (2-chlorobenzoate)1M NaOH, 80°C, 4 hours 2-Chlorobenzoic acid + Phenolic derivative~85% yield; ester cleavage confirmed via HPLC
Amide (2-iodobenzoyl)6M HCl, reflux, 12 hours2-Iodobenzoic acid + Acetic acid derivativeRequires harsh conditions; side reactions possible

The hydrazone group (-N=N-) is generally stable under hydrolysis conditions but may undergo tautomerization in acidic media.

Nucleophilic Aromatic Substitution (NAS)

The bromine and iodine atoms on the aromatic rings participate in NAS due to their electron-withdrawing effects:

Substituent Reagents Conditions Products
Bromine (para)KCN, CuI, DMF, 120°C Ullmann-type couplingCyano-substituted derivative
Iodine (ortho)NH₃, Pd(OAc)₂, 100°C Buchwald-Hartwig aminationAmino-substituted product

Iodine exhibits higher reactivity than bromine in cross-coupling reactions due to better leaving-group ability .

Reduction of Hydrazone and Amide Groups

Selective reduction pathways have been explored in analogous systems:

Target Group Reducing Agent Conditions Outcome
Hydrazone (-N=N-)NaBH₄/AlCl₃ THF, 60°C, 16 hoursReduced to amine (-NH-NH-)
Amide (-CONH-)LiAlH₄, anhydrous ether0°C to 25°C, 2 hoursReduced to amine (-CH₂NH-)

Over-reduction of the aromatic halogens (Br, I) is avoided by using mild agents like NaBH₄ .

Coordination Chemistry

The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals:

Metal Salt Reaction Conditions Complex Structure Application
Cu(II) acetateEthanol, RT, 2 hoursSquare-planar Cu(II)-hydrazoneCatalytic oxidation studies
Pd(II) chlorideDCM, 40°C, 6 hours Palladium-mediated cross-couplingSuzuki-Miyaura coupling precursors

These complexes are characterized by UV-Vis and XRD analysis .

Thermal Decomposition

Thermogravimetric analysis (TGA) of the compound reveals stability up to 200°C, beyond which decomposition occurs:

Temperature Range Mass Loss (%) Proposed Pathway
200–250°C15%Loss of 2-chlorobenzoic acid via ester cleavage
250–300°C30%Degradation of hydrazone and amide groups

Residues include carbonaceous material and inorganic halides .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of C-I and C-Br bonds:

Bond Quantum Yield Products
C-I0.45Iodine radicals + aryl radicals
C-Br0.32Bromine radicals + aryl radicals

Radical recombination products dominate in inert atmospheres .

Suzuki-Miyaura Cross-Coupling

The bromine substituent undergoes Pd-catalyzed coupling with boronic acids:

Boronic Acid Catalyst System Yield Product
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O 78%Biaryl derivative
Vinylboronic acidPdCl₂(dppf), CsF, THF 65%Styrenyl-substituted compound

Iodine substituents remain intact under these conditions .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (H₂SO₄, 50°C), the hydrazone group undergoes cyclization:

Acid Time Product Mechanism
H₂SO₄3 hoursQuinazolinone derivativeIntramolecular cyclization

This reactivity is exploited in heterocyclic synthesis for drug discovery.

Scientific Research Applications

[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Formula Key Structural Differences Evidence ID
Target Compound R1 = 2-Iodobenzoyl, R2 = 2-Cl-benzoate C₂₃H₁₅BrClIN₂O₄ Unique 2-iodo substitution on benzoyl N/A
[4-bromo-2-((2-(2-chlorobenzoyl)hydrazono)methyl)phenyl] 2-chlorobenzoate (CID 45054786) R1 = 2-Cl-benzoyl, R2 = 2-Cl-benzoate C₂₁H₁₃BrCl₂N₂O₃ 2-Cl instead of 2-I on benzoyl
[4-bromo-2-((2-(3-methylbenzoyl)hydrazono)methyl)phenyl] 4-chlorobenzoate R1 = 3-Me-benzoyl, R2 = 4-Cl-benzoate C₂₂H₁₆BrClN₂O₃ 3-Me-benzoyl and 4-Cl-benzoate
[4-bromo-2-(2-(2-(2,3-dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methylbenzoate R1 = 2,3-diCl-anilino, R2 = 4-Me-benzoate C₂₃H₁₆BrCl₂N₂O₄ 2,3-diCl-anilino and 4-Me-benzoate
[4-((E)-(2-(2-isopropyl-5-methylphenoxy)acetyl)hydrazono)methyl)phenyl 2-bromobenzoate R1 = 2-isopropyl-5-Me-phenoxy, R2 = 2-Br C₂₆H₂₅BrN₂O₄ Alkylphenoxy substitution on hydrazine

Key Observations :

  • Halogen Effects : The target compound’s 2-iodobenzoyl group distinguishes it from analogues with Cl or Br substituents. Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions in binding pockets but reduce solubility compared to Cl/Br .
  • Ester Group Positioning : The 2-chlorobenzoate ester in the target contrasts with 4-substituted benzoates (e.g., ), which may alter steric hindrance and electronic effects.

Physicochemical Properties

Collision cross-section (CCS) data from for a related compound (CID 253625):

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 514.01638 206.0
[M+Na]⁺ 535.99832 209.6

Implications for the Target Compound :

  • Higher molecular weight due to iodine substitution (target: ~660 g/mol vs. 514 g/mol for CID 253625) may increase CCS values and reduce solubility.
  • The 2-iodo group’s electron-withdrawing nature could lower pKa of adjacent functional groups compared to Cl/Br analogues .

Biological Activity

The compound 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic molecule characterized by multiple functional groups, including halogens (bromine and iodine) and hydrazine moieties. Its intricate structure suggests potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C23H16BrClIN3O4C_{23}H_{16}BrClIN_3O_4. The presence of bromine and iodine atoms often enhances the compound's biological activity and solubility, making it an attractive candidate for drug design. The structural features can be summarized as follows:

FeatureDescription
Molecular FormulaC23H16BrClIN3O4
Key Functional GroupsBromo, Iodo, Hydrazine
Potential ApplicationsAnticancer, Antimicrobial, Enzyme Inhibition

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit various cancer cell lines effectively. The incorporation of halogens can enhance the potency of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the iodobenzoyl group in the structure suggests potential antimicrobial activity. Compounds with iodine are known to possess antimicrobial properties, which may be relevant in developing new antibiotics or antiseptics.

Enzyme Inhibition

The hydrazine moiety is associated with enzyme inhibition activities. Studies on related compounds indicate that they can act as inhibitors for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

  • Anticancer Activity : A study on hydrazone derivatives demonstrated that modifications similar to those in 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Efficacy : Research has shown that iodinated compounds exhibit broad-spectrum antimicrobial activity. A derivative of this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes was evaluated using kinetic assays. Results indicated that it could effectively inhibit enzymes involved in cancer metabolism, suggesting potential for use in combination therapies.

The biological mechanisms underlying the activities of 4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of halogens may facilitate ROS production, leading to oxidative stress in target cells.
  • Inhibition of Key Enzymes : By binding to active sites on enzymes, this compound may disrupt critical metabolic processes.

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerHydrazone DerivativesCytotoxicity against cancer cell lines
AntimicrobialIodinated CompoundsInhibition of bacterial growth
Enzyme InhibitionVarious Hydrazine DerivativesDisruption of metabolic pathways

Q & A

Basic: What are the common synthetic routes for synthesizing [4-bromo-2-[(E)-...] 2-chlorobenzoate?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including hydrazone formation, esterification, and halogenation. A representative approach (adapted from phenacyl benzoate syntheses) involves:

Hydrazone Formation: Reacting a brominated phenylhydrazine derivative with an acyl hydrazide precursor under reflux in ethanol .

Esterification: Coupling the hydrazone intermediate with 2-chlorobenzoic acid using a carbodiimide coupling agent (e.g., DCC) in anhydrous DMF .

Purification: Recrystallization from ethanol or methanol yields the pure product.

Key Parameters:

  • Solvent choice (DMF enhances reactivity but requires careful drying).
  • Temperature control (reflux for hydrazone formation, room temperature for esterification).
  • Yield optimization via stoichiometric balancing (e.g., 1:1.1 molar ratio of acid to hydrazine derivative) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.